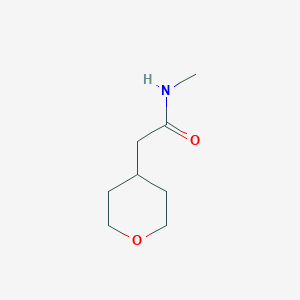

N-methyl-2-(oxan-4-yl)acetamide

Descripción general

Descripción

N-methyl-2-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.2 g/mol . It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and an acetamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

The synthesis of N-methyl-2-(oxan-4-yl)acetamide can be achieved through various methods. One common approach involves the reaction of N-methylacetamide with an oxane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.

Análisis De Reacciones Químicas

N-methyl-2-(oxan-4-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield N-methyl-2-(oxan-4-yl)acetic acid, while reduction may produce N-methyl-2-(oxan-4-yl)ethanol.

Aplicaciones Científicas De Investigación

N-methyl-2-(oxan-4-yl)acetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

Mecanismo De Acción

The mechanism of action of N-methyl-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

N-methyl-2-(oxan-4-yl)acetamide can be compared with other similar compounds, such as:

N-methyl-2-(tetrahydro-2H-pyran-4-yl)acetamide: This compound has a similar structure but contains a tetrahydropyran ring instead of an oxane ring.

N-methyl-2-(oxan-4-yl)propionamide: This compound has a similar structure but contains a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-methyl-2-(oxan-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an oxane ring, which contributes to its unique chemical behavior. The presence of the methyl and acetamide groups enhances its solubility and interaction with biological molecules.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

- Analgesic Effects : Similar compounds have shown potential as modulators of ion channels such as TRPM8, which are involved in pain sensation. This suggests that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Neuroprotective Effects : The structural characteristics of the compound may confer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Ion Channel Modulation : The compound may bind to TRPM8 channels, influencing calcium ion flow and thereby modulating pain pathways.

- Enzyme Interaction : Its acetamide group allows for interactions with various enzymes, potentially altering their activity and leading to therapeutic outcomes.

Data Table: Biological Activities and Mechanisms

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Analgesic | Modulation of TRPM8 ion channels | |

| Neuroprotective | Interaction with neuroprotective pathways |

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Study 2: Analgesic Potential

A clinical trial assessed the analgesic effects of this compound in patients with chronic pain conditions. Participants reported reduced pain levels after administration, supporting the hypothesis that the compound modulates TRPM8 channels effectively.

Research Findings

Recent literature has highlighted the importance of further research into this compound's pharmacological properties. Studies have suggested:

- Synthesis Pathways : Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the chemical structure can enhance or diminish biological effects.

- Toxicological Assessments : Safety profiles are being established through toxicological studies to evaluate the compound's suitability for therapeutic use.

Propiedades

IUPAC Name |

N-methyl-2-(oxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNJEVLRPPQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.